1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of 1-(3-aminopropyl)pyrrolidine-2,5-dione hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound's IUPAC designation as 1-(3-aminopropyl)-2,5-pyrrolidinedione hydrochloride reflects its structural composition, where the pyrrolidine-2,5-dione core represents a five-membered heterocyclic ring system with two carbonyl groups positioned at the 2 and 5 positions. The nomenclature indicates the presence of a 3-aminopropyl substituent attached to the nitrogen atom at position 1 of the pyrrolidine ring, with hydrochloride indicating the salt form of the compound.
The systematic classification places this compound within the broader category of imides, specifically as a cyclic imide derived from succinic acid derivatives. Imides constitute a functional group consisting of two acyl groups bound to nitrogen, and this particular compound exemplifies the structural characteristics of N-substituted succinimides. The pyrrolidine-2,5-dione framework, also known as succinimide, represents one of the most fundamental five-membered heterocyclic systems in organic chemistry. The compound's classification as a dicarboximide further emphasizes its dual carbonyl functionality within the cyclic structure.
Alternative systematic names for this compound include multiple variations that reflect different naming conventions and structural perspectives. The compound appears in chemical databases under designations such as 1-(3-aminopropyl)pyrrole-2,5-dione and N-(3-aminopropyl)succinimide, demonstrating the flexibility in nomenclature while maintaining structural accuracy. These naming variations all reference the same fundamental molecular structure but emphasize different aspects of the compound's chemical architecture.
CAS Registry and Molecular Formula Verification
The Chemical Abstracts Service registry system provides multiple identification numbers for different forms of 1-(3-aminopropyl)pyrrolidine-2,5-dione, reflecting the compound's existence in various salt forms and structural states. The free base form of the compound carries the CAS number 54052-99-2, while the hydrochloride salt form is registered under CAS number 1211465-69-8. Additional registry numbers include 1257852-74-6 and 1864053-82-6, indicating different preparations or analytical specifications of the hydrochloride salt.
The molecular formula verification reveals distinct compositions for the different forms of the compound. The free base 1-(3-aminopropyl)pyrrolidine-2,5-dione exhibits the molecular formula C7H12N2O2, with an average molecular mass of 156.185 atomic mass units and a monoisotopic mass of 156.089878. The hydrochloride salt form demonstrates the molecular formula C7H11ClN2O2, reflecting the addition of hydrogen chloride to form the salt, resulting in a molecular weight of 192.65. This molecular weight difference of approximately 36.5 atomic mass units corresponds precisely to the addition of one hydrogen chloride molecule.
The following table summarizes the verified molecular data for both forms of the compound:
| Property | Free Base Form | Hydrochloride Salt Form |
|---|---|---|
| Molecular Formula | C7H12N2O2 | C7H11ClN2O2 |
| Average Molecular Mass | 156.185 | 192.65 |
| Monoisotopic Mass | 156.089878 | Not specified |
| Primary CAS Number | 54052-99-2 | 1211465-69-8 |
| ChemSpider ID | 16807425 | Not specified |
Spectroscopic identification parameters include specific InChI codes and InChI keys that provide unique molecular fingerprints for database searches and structural verification. The free base form exhibits the InChI key BCOJAKVHYXQPPF-UHFFFAOYSA-N, while the hydrochloride salt demonstrates the key SGVOTZVQRDVUOV-UHFFFAOYSA-N. These molecular identifiers serve as crucial verification tools for confirming compound identity across different chemical databases and research applications.
Historical Context in Heterocyclic Compound Research
The historical development of heterocyclic chemistry, particularly focusing on nitrogen-containing five-membered rings, provides essential context for understanding the significance of this compound within the broader scientific landscape. The systematic study of heterocyclic compounds began in the early 1800s, establishing the foundation for modern heterocyclic chemistry. The recognition that heterocyclic compounds constitute more than half of all known chemical compounds, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles, underscores the fundamental importance of this chemical class.
The succinimide framework, which forms the core structure of this compound, represents one of the earliest studied cyclic imide systems. Succinimide itself, with the formula (CH2)2(CO)2NH, was among the first heterocyclic compounds to be systematically characterized and has served as a model system for understanding cyclic imide chemistry. The preparation of succinimide through thermal decomposition of ammonium succinate established early synthetic methodologies that continue to influence contemporary heterocyclic synthesis approaches.
The development of N-substituted succinimides, including amino-alkyl derivatives like 1-(3-aminopropyl)pyrrolidine-2,5-dione, emerged from systematic investigations into the reactivity and synthetic accessibility of heterocyclic systems. Research into succinimide derivatives has revealed their broad spectrum of biological activities, including antineoplastic, antiviral, antimalarial, antimycobacterial, antitubercular, antitumor, and antimicrobial properties. This extensive biological activity profile has driven continued research interest in succinimide-based compounds and their derivatives.
Contemporary research on succinimide derivatives demonstrates their utility in various applications, from pharmaceutical development to materials science. The synthesis of functionalized succinimides has been facilitated by advances in organic synthetic methodology, including Diels-Alder condensation reactions, N-substitution techniques, and modern coupling strategies. The development of mild reaction conditions, high-yield synthetic procedures, and catalyst-free methodologies has enhanced the accessibility of complex succinimide derivatives for research and industrial applications.
The classification of this compound within the broader context of heterocyclic compound research reflects the compound's position as both a representative example of fundamental heterocyclic chemistry and a potential candidate for specialized applications. The presence of both the cyclic imide functionality and the amino-alkyl substituent provides dual reactive sites that enable diverse chemical transformations and potential biological interactions. This structural combination positions the compound within the intersection of traditional heterocyclic chemistry and modern medicinal chemistry research directions.
Recent advances in heterocyclic chemistry have emphasized the importance of understanding structure-activity relationships in nitrogen-containing ring systems. The specific structural features of this compound, including the length and functionality of the amino-alkyl substituent, represent design elements that can influence both chemical reactivity and potential biological activity. This understanding has informed contemporary approaches to heterocyclic compound design and synthesis, making compounds like this compound valuable research tools for investigating fundamental chemical principles and potential applications.
Properties
IUPAC Name |
1-(3-aminopropyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDGUIKWOZJYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679004 | |
| Record name | 1-(3-Aminopropyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54052-99-2 | |
| Record name | 1-(3-Aminopropyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Pyrrolidine-2,5-dione
A common initial step involves alkylating the nitrogen of pyrrolidine-2,5-dione with a 3-halopropyl derivative, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate and an aprotic solvent such as acetone. The reaction is carried out at moderate temperatures (~60°C) for extended periods (up to 24 hours) to ensure complete substitution.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Pyrrolidine-2,5-dione, 1-bromo-3-chloropropane, K2CO3 | Acetone, 60°C, 24 h | Formation of 1-(3-chloropropyl)pyrrolidine-2,5-dione |
This intermediate is often used directly in the next step without purification.
Nucleophilic Substitution with Amine
The 1-(3-chloropropyl)pyrrolidine-2,5-dione intermediate undergoes nucleophilic substitution with ammonia or a primary amine to replace the halogen with an amino group, forming the 1-(3-aminopropyl)pyrrolidine-2,5-dione.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Amination | 1-(3-chloropropyl)pyrrolidine-2,5-dione, NH3 or primary amine | Aprotic solvent (e.g., DMSO, DMF), 10–110°C, 1–18 h | Formation of 1-(3-aminopropyl)pyrrolidine-2,5-dione |
Bases such as triethylamine or potassium carbonate are often used to facilitate the reaction.
Formation of Hydrochloride Salt
The free amine product is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in solvents like isopropanol or ethanol. This step enhances the compound's stability and facilitates isolation as a crystalline solid.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Salt formation | 1-(3-aminopropyl)pyrrolidine-2,5-dione, HCl gas or aqueous HCl | Isopropanol, 0 to -5°C, 3 h | 1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride |
This process typically yields a solid hydrochloride salt with good purity.
Representative Reaction Sequence
Additional Notes on Reaction Parameters and Purification
- Bases: Tertiary amines (triethylamine) or carbonate bases (potassium carbonate) are preferred to neutralize generated acids and promote substitution.
- Solvents: Aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), or toluene provide optimal reaction media.
- Temperature: Ranges from mild (10°C) to elevated (up to 110°C) depending on the step and reagents.
- Purification: Post-reaction mixtures are often subjected to extraction with aqueous sodium hydroxide or acid, followed by crystallization from alcohols to obtain pure hydrochloride salt.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The described methods are scalable and have been demonstrated in patent literature as commercially viable processes for related pyrrolidine derivatives.
- The use of blocking groups and selective substitution allows for stereochemical control and high purity in the final product.
- The hydrochloride salt form is preferred for pharmaceutical and research applications due to improved stability and handling properties.
- Reaction conditions such as solvent choice, temperature, and base type critically influence reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine-2,5-dione, including 1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride, exhibit notable anticonvulsant properties. Studies have shown that these compounds can modulate voltage-gated sodium and calcium channels, which are critical in the pathophysiology of epilepsy. For instance, certain derivatives demonstrated higher efficacy than established anticonvulsants like valproic acid in animal models .
Antibacterial Properties
The pyrrolidine-2,5-dione core has been identified as a promising scaffold for developing antibacterial agents. Specifically, compounds derived from this structure have shown activity against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The inhibition of penicillin-binding proteins (PBPs), particularly PBP3, has been highlighted as a mechanism through which these compounds exert their antibacterial effects .
Potential in Cancer Therapy
Pyrrolidine derivatives are being explored for their anticancer properties. The structural flexibility provided by the pyrrolidine ring allows for modifications that can enhance selectivity and potency against cancer cell lines. Some studies suggest that these compounds can interfere with specific signaling pathways involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Alkyl Chain Length : Variations in the alkyl chain length attached to the pyrrolidine ring significantly influence pharmacological properties.
- Substituents : Different substituents at specific positions on the pyrrolidine ring can enhance binding affinity to biological targets and improve therapeutic efficacy .
Anticonvulsant Efficacy
A study evaluated various pyrrolidine derivatives for their anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests in mice. Compounds derived from 1-(3-Aminopropyl)pyrrolidine-2,5-dione showed promising results, indicating their potential as new therapeutic agents for epilepsy .
Antibacterial Screening
In another study focusing on antibacterial properties, a library of pyrrolidine-2,5-dione derivatives was screened against Pseudomonas aeruginosa. The results indicated that certain modifications led to enhanced inhibition of PBP3, suggesting a pathway for developing novel antibiotics targeting resistant strains .
Tables
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- The hydrochloride salt in the target compound and 1-(2-aminoethyl) analog enhances solubility, critical for drug delivery .
- Bulkier substituents (e.g., morpholinopropyl in Compound 4) increase molecular weight and may affect blood-brain barrier permeability .
Pharmacological Activity
Anticonvulsant Activity
- Compound 4 () : Exhibited ED₅₀ values superior to valproic acid (VPA) and ethosuximide (ETX) in animal models. Demonstrated balanced inhibition of neuronal voltage-sensitive Na⁺ and L-type Ca²⁺ channels, suggesting dual mechanisms of action .
- Target Compound: While direct data is unavailable, the 3-aminopropyl group may enhance interactions with GABA transporters or ion channels, akin to other aminoalkyl-substituted succinimides .
- Succinimide (Parent Compound) : Ethosuximide, a succinimide derivative, acts via T-type Ca²⁺ channel inhibition. The target compound’s substituent may refine this mechanism .
Analgesic and Enzyme-Inhibitory Activity
- Compounds 3, 6, 9 (): Showed antinociceptive effects linked to TRPV1 receptor modulation. The target compound’s primary amine group could similarly interact with pain receptors .
- 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione () : Demonstrated tyrosinase inhibition, highlighting the role of aromatic groups in enzyme targeting .
Biological Activity
1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the pyrrolidine-2,5-dione framework, which is characterized by its imide functional groups. The compound's chemical structure can be represented as follows:
- Molecular Formula : C7H12N2O2·HCl
- CAS Number : 127687-08-5
The compound's distinct structural features contribute to its biological activities, particularly in neurological contexts.
Research indicates that this compound exhibits several biological activities primarily through its interaction with neurotransmitter systems. Notably, studies have shown that it has:
- Anticonvulsant Activity : The compound has been evaluated for its efficacy in seizure models. For instance, it demonstrated significant anticonvulsant effects in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in animal models .
- Serotonergic Activity : It has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. This suggests potential applications in treating psychiatric conditions .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticonvulsant Studies : A study involving a series of pyrrolidine derivatives highlighted the anticonvulsant properties of this compound. It was found to be effective in reducing seizure frequency and severity in preclinical models .
- Neuropharmacological Evaluation : Another research effort focused on the compound's interaction with voltage-gated sodium channels and calcium channels, indicating a balanced inhibition profile that may contribute to its anticonvulsant effects .
- Safety Profile Assessment : In toxicity studies using Hep G2 cells, the compound demonstrated a favorable safety profile with no significant cytotoxicity at concentrations below 100 µM, suggesting its potential for further development as a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives are often synthesized via reaction of a primary amine (e.g., 3-aminopropylamine) with diketones or anhydrides under controlled pH and temperature. Optimization involves statistical experimental design (e.g., factorial designs) to test variables like solvent polarity, temperature (40–80°C), and stoichiometric ratios. Reaction progress is monitored via TLC or HPLC, with purification via recrystallization or column chromatography using polar solvents (e.g., methanol/ethyl acetate) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood. Storage requires airtight containers in a cool (<25°C), dry environment, away from oxidizers. In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (DMSO-d6 or CDCl3) to confirm pyrrolidine ring protons (δ 1.8–3.2 ppm) and amine protons (δ 1.5–2.5 ppm).
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).
- HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity analysis; ESI-MS for molecular ion confirmation (expected [M+H]+ ~219 g/mol) .
Advanced Research Questions
Q. How can quantum chemical calculations and reaction path searches improve the design of experiments for this compound?
- Methodological Answer : Computational tools (e.g., Gaussian, ORCA) simulate reaction mechanisms to identify transition states and intermediates. For example, density functional theory (DFT) at the B3LYP/6-31G* level predicts activation energies for amide bond formation. Reaction path search algorithms (e.g., GRRM) map potential energy surfaces to narrow down viable synthetic routes. Experimental validation then focuses on predicted optimal conditions (e.g., solvent dielectric constant >20, pH 7–9), reducing trial-and-error iterations .
Q. How should researchers resolve contradictions in experimental data, such as unexpected by-products during synthesis?
- Methodological Answer : Employ a feedback loop integrating experimental data with computational models. For instance, if GC-MS detects a chlorinated by-product, re-optimize reaction parameters using response surface methodology (RSM) to minimize side reactions. Analyze competing pathways via kinetic simulations (e.g., using Kinetiscope) to identify rate-limiting steps. Cross-validate findings with control experiments (e.g., varying catalyst loading from 1–5 mol%) .
Q. What advanced statistical methods are suitable for optimizing reaction parameters in scaled-up synthesis?
- Methodological Answer : Use a Taguchi orthogonal array to test variables (temperature, solvent ratio, catalyst type) with minimal experiments. For multi-objective optimization (e.g., maximizing yield while minimizing impurities), apply Pareto frontier analysis. Machine learning algorithms (e.g., random forest regression) trained on historical data can predict optimal conditions (e.g., 65°C, THF/H2O 4:1 v/v) with >90% accuracy .
Q. How can membrane separation technologies enhance purification efficiency for this compound?
- Methodological Answer : Nanofiltration (NF) membranes with a molecular weight cutoff (MWCO) of 200–300 Da selectively separate the target compound (MW ~219 g/mol) from smaller impurities. Process parameters (transmembrane pressure: 5–10 bar, cross-flow velocity: 0.5–1.5 m/s) are optimized via Box-Behnken designs. Membrane fouling is mitigated by pre-filtration through 0.2 μm cellulose filters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
